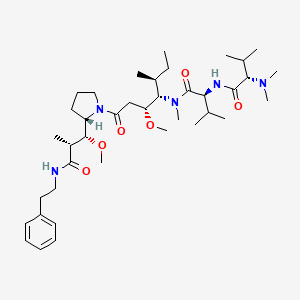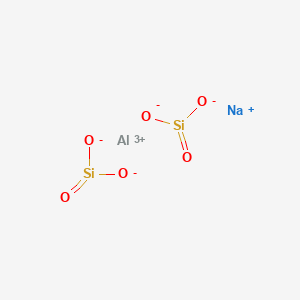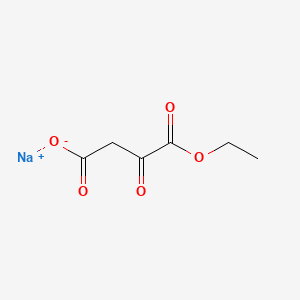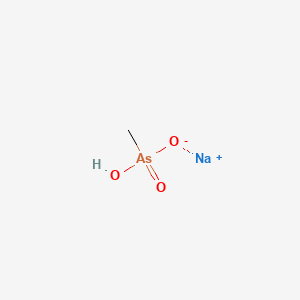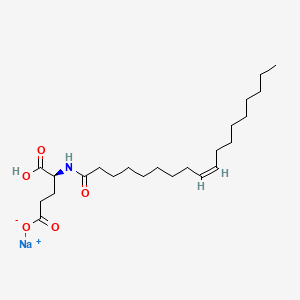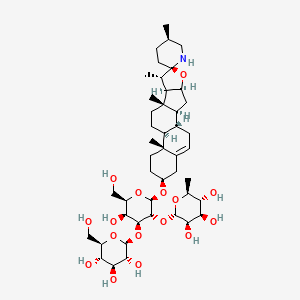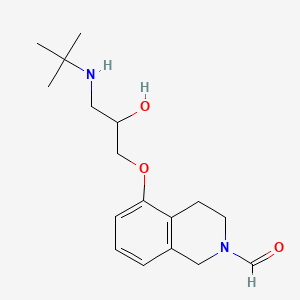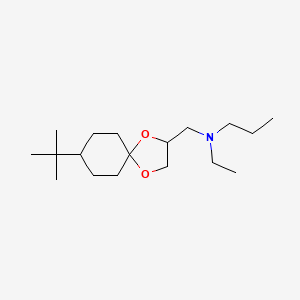
Spiroxamine
Overview
Description
Spiroxamine, also known as N-ethyl-N-propyl-8-tert-butyl-1,4-dioxaspiro[4.5]dec-2-ylmethylamine, is a ketoamine group compound. It acts as an inhibitor of sterol biosynthesis. Its chemical formula is C18H35NO2 with a molecular weight of 297.48 g/mol .
Scientific Research Applications
Spiroxamine finds applications in several scientific fields:
Agriculture: It is used to control powdery mildew in cereals (such as wheat) and vegetables.
Pharmaceuticals: Although not explicitly mentioned, its sterol biosynthesis inhibition property could have implications in drug development.
Chemical Research: this compound’s unique structure may inspire further studies in organic synthesis and medicinal chemistry.
Mechanism of Action
Spiroxamine primarily inhibits C-14 demethylation enzymes involved in sterol biosynthesis. By disrupting this pathway, it affects fungal cell membranes, leading to antifungal activity .
Safety and Hazards
Spiroxamine can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (Eyes) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
Spiroxamine is a ketoamine group compound that inhibits sterol biosynthesis . It interacts with enzymes involved in sterol biosynthesis, disrupting the membrane function of fungi . The compound is decomposed into four metabolites: this compound despropyl, this compound desethyl, this compound aminodiol-N-oxide, and this compound acid .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those of fungi. It significantly inhibits the proliferation of organotrophs, actinomycetes, and fungi . In addition, it influences cell function by disrupting membrane function and inhibiting sterol biosynthesis, which is crucial for cell membrane integrity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the disruption of sterol biosynthesis in fungal cells . By inhibiting this essential process, this compound disrupts the function of the cell membrane, leading to the death of the fungal cells .
Temporal Effects in Laboratory Settings
This compound has a half-life of 37 to 44 days in soil . This indicates its stability and potential long-term effects on cellular function in in vitro or in vivo studies. When administered to the soil in high doses, it can inhibit its biological activity .
Dosage Effects in Animal Models
High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol biosynthesis . It interacts with enzymes involved in this pathway, inhibiting the production of sterols necessary for fungal cell membrane function .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as a sterol biosynthesis inhibitor, it can be inferred that it likely localizes to the endoplasmic reticulum in fungal cells, where sterol biosynthesis occurs .
Chemical Reactions Analysis
Spiroxamine undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly specified in the available data. The major products formed from these reactions remain undisclosed.
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not listed in the available sources. spiroxamine’s distinct structure and mode of action set it apart from other fungicides.
properties
IUPAC Name |
N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXTUJWRLOUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034212 | |
| Record name | Spiroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118134-30-8 | |
| Record name | Spiroxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118134-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiroxamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118134308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUT5YHB7BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does spiroxamine exert its fungicidal activity?
A1: this compound inhibits ergosterol biosynthesis in fungi [, ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Q2: Is this compound's fungicidal activity stereoselective?
A2: Yes, the four stereoisomers of this compound exhibit different levels of activity against wheat powdery mildew and varying degrees of ergosterol biosynthesis inhibition in fungi [].
Q3: What is the chemical structure of this compound?
A3: this compound (KWG 4168) is chemically described as 8-tert-butyl-1,4-dioxaspiro[4,5]decan-2-ylmethyl(ethyl)(propyl)amine []. It exists as four stereoisomers: two diastereomers, each comprised of two enantiomers.
Q4: How were the stereoisomers of this compound separated and characterized?
A4: Researchers utilized preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to separate the four stereoisomers []. Nuclear magnetic resonance (NMR) techniques, including COSY, HSQC, and NOESY, were employed to determine the configuration of the amino residue relative to the cyclohexyl ring for each isomer [].
Q5: Can this compound be formulated for different applications?
A6: Yes, this compound is formulated into various products, including emulsion oil in water (EW) formulations []. Organic bentonite has been investigated as an additive to enhance the stability of these formulations [].
Q6: How does the structure of this compound relate to its fungicidal activity?
A6: Specific structural modifications and their impact on activity, potency, and selectivity are active areas of research. Understanding the structure-activity relationship (SAR) is crucial for developing new fungicides with improved efficacy.
Q7: Are there known cases of fungal resistance to this compound?
A8: While not extensively documented in the provided research, the development of resistance to fungicides, including this compound, is a continuous concern. Monitoring sensitivity shifts in fungal populations is essential for sustainable disease management [].
Q8: What is known about the toxicity of this compound to non-target organisms?
A9: Studies have assessed the toxicity of this compound on beneficial insects like the parasitoids Anagyrus vladimiri and Trichogramma evanescens. Results suggest that this compound is harmful to these insects, highlighting the importance of considering its impact on beneficial organisms in integrated pest management strategies [].
Q9: How persistent is this compound in the environment?
A10: Research indicates that this compound dissipates in the environment, with varying degradation rates observed in different matrices. For example, in grapes, approximately half of the initial this compound concentration remained after 7 days, decreasing to 10% after 42 days [].
Q10: Does this compound pose a risk to human health through food consumption?
A11: The presence of this compound residues in food is regulated to ensure consumer safety. Studies have investigated its dissipation in crops like grapes, cucumbers, and strawberries [, , ]. Residue levels are generally below the maximum residue limits (MRLs) established by regulatory authorities, suggesting a low dietary risk when used according to good agricultural practices [, , ].
Q11: What analytical techniques are used to detect and quantify this compound?
A12: Several analytical methods have been developed for the detection and quantification of this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques [, , , , , ].
Q12: How are analytical methods for this compound validated?
A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the results. Studies have validated methods for this compound determination, focusing on parameters such as linearity, recovery, precision, and limits of detection and quantification [, , , ].
Q13: Are there alternative fungicides or strategies for controlling the same fungal diseases?
A14: Yes, various fungicides with different modes of action are available for controlling powdery mildew and other fungal diseases [, , ]. Integrated pest management strategies, which combine chemical control with cultural practices and biological control agents, offer a more sustainable approach to disease management [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)
![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
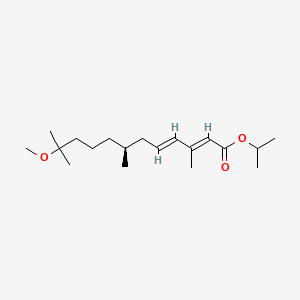
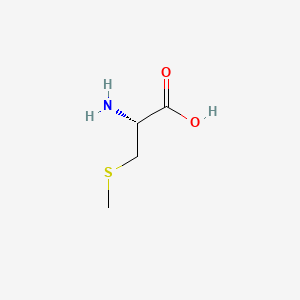
![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)
